molecular formula C12H18N2O3 B8018671 2-Heptoxy-5-nitropyridine

2-Heptoxy-5-nitropyridine

Cat. No.: B8018671
M. Wt: 238.28 g/mol
InChI Key: LZWYNNSISLKMAM-UHFFFAOYSA-N
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Description

2-Heptoxy-5-nitropyridine is a nitro-substituted pyridine derivative featuring a heptoxy group (-O-C₇H₁₅) at position 2 and a nitro group (-NO₂) at position 5. Nitropyridine derivatives are known for their electron-deficient aromatic rings, enabling diverse reactivity in nucleophilic substitution, coordination chemistry, and supramolecular assembly . The heptoxy substituent likely enhances lipophilicity, making it valuable in solubility-driven applications or as a precursor for functionalized materials.

Properties

IUPAC Name

2-heptoxy-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-2-3-4-5-6-9-17-12-8-7-11(10-13-12)14(15)16/h7-8,10H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWYNNSISLKMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=NC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Heptoxy-5-nitropyridine with structurally related nitropyridine derivatives, focusing on substituent effects, properties, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Heptoxy (2), NO₂ (5) C₁₂H₁₆N₂O₃ 236.27 Likely applications: intermediates, materials science (inferred) [Inferred]
2-Chloro-5-nitropyridine Cl (2), NO₂ (5) C₅H₃ClN₂O₂ 158.55 Drug synthesis; N–H···Cl/N hydrogen bonds form crystalline chains
2-Amino-5-nitropyridine NH₂ (2), NO₂ (5) C₅H₅N₃O₂ 155.11 MOF construction; pH-dependent structural diversity with CdCl₂
2-(Ethylthio)-5-nitropyridine S-C₂H₅ (2), NO₂ (5) C₇H₈N₂O₂S 200.21 Organic synthesis; sulfhydryl group enhances reactivity
2-(Naphthalen-2-yloxy)-5-nitropyridine O-Naphthyl (2), NO₂ (5) C₁₅H₁₀N₂O₃ 266.25 Crystalline structure; synthesized via nucleophilic substitution
2-Hydroxy-5-nitropyridine OH (2), NO₂ (5) C₅H₄N₂O₃ 156.10 Acidic hydroxyl group; coordination chemistry

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (NO₂): The nitro group at position 5 in all compounds enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., replacement of Cl in 2-chloro-5-nitropyridine ).
  • Alkoxy vs. Thioether Groups: The heptoxy group in this compound offers steric bulk and lipophilicity compared to smaller substituents like ethylthio (2-(Ethylthio)-5-nitropyridine). This may influence solubility in nonpolar solvents or polymer matrices .
  • Amino vs. Hydroxy Groups: 2-Amino-5-nitropyridine participates in hydrogen bonding and metal coordination (e.g., MOF formation with Cd²⁺ ), whereas 2-hydroxy-5-nitropyridine exhibits acidic behavior (pKa ~4.5), enabling deprotonation for salt formation .

Structural and Crystallographic Insights

  • Hydrogen Bonding : 2-Chloro-5-nitropyridine forms N–H···O and N–H···Cl hydrogen bonds, creating 1D chains along the crystallographic a-axis . In contrast, 2-(Naphthalen-2-yloxy)-5-nitropyridine exhibits π-π stacking between naphthalene rings, stabilizing its layered crystal structure .
  • MOF Construction: 2-Amino-5-nitropyridine reacts with CdCl₂ under varying pH to form two distinct MOFs. At neutral pH, a 2D network with N–H···O bonds is observed, while acidic conditions yield anion-π and lone-pair···π interactions .

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